molecular formula C15H20ClN3O2S B2900620 1-[4-(1,3-BENZOTHIAZOLE-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE CAS No. 1396849-60-7

1-[4-(1,3-BENZOTHIAZOLE-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE

Cat. No.: B2900620
CAS No.: 1396849-60-7
M. Wt: 341.85
InChI Key: SYAACMYORZRGEW-UHFFFAOYSA-N
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Description

1-[4-(1,3-BENZOTHIAZOLE-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole ring in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-BENZOTHIAZOLE-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE typically involves the coupling of substituted 2-amino benzothiazoles with various piperazine derivatives. One common method involves the reaction of 2-amino benzothiazole with 1-(2-chloroethyl)piperazine hydrochloride under basic conditions to yield the desired product . The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-BENZOTHIAZOLE-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZOTHIAZOLE-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-BENZOTHIAZOLE-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the hydroxypropyl group on the piperazine ring enhances its solubility and bioavailability, making it a promising candidate for further drug development.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S.ClH/c1-11(19)10-17-6-8-18(9-7-17)15(20)14-16-12-4-2-3-5-13(12)21-14;/h2-5,11,19H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAACMYORZRGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C2=NC3=CC=CC=C3S2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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